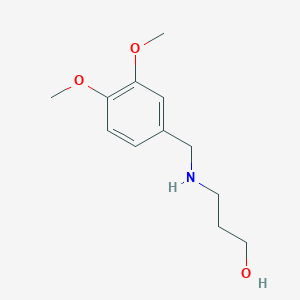

3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

描述

Contextualization within Amine and Alcohol Chemical Classes

Amines: As derivatives of ammonia (B1221849), amines are classified based on the number of hydrocarbon groups attached to the nitrogen atom. numberanalytics.comsolubilityofthings.com The secondary amine in 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol, with two alkyl groups bonded to the nitrogen, possesses moderate reactivity and is less nucleophilic than a primary amine due to steric hindrance. solubilityofthings.com The lone pair of electrons on the nitrogen atom allows amines to act as bases and nucleophiles, enabling them to participate in a wide array of chemical reactions such as alkylation, acylation, and the formation of imines. solubilityofthings.combritannica.comembibe.com This reactivity is a cornerstone of their utility in synthesizing diverse biologically active compounds. numberanalytics.com

Alcohols: Alcohols are organic compounds containing a hydroxyl (-OH) group. The primary alcohol in the subject compound, where the hydroxyl-bearing carbon is attached to one other carbon atom, can be oxidized to form aldehydes and subsequently carboxylic acids. numberanalytics.comnumberanalytics.comijrpr.com The hydroxyl group is pivotal in drug design as it can significantly enhance a compound's solubility in water and its ability to form hydrogen bonds with biological targets, thereby influencing its bioavailability and efficacy. numberanalytics.comnumberanalytics.com

The interplay of the amine and alcohol functionalities within the same molecule provides a versatile platform for chemical modification and for establishing interactions with biological macromolecules.

| Functional Group | Chemical Class | Key Properties | Common Reactions in Medicinal Chemistry |

| -NH- | Secondary Amine | Basic, Nucleophilic, Forms hydrogen bonds | Alkylation, Acylation, Reductive amination |

| -OH | Primary Alcohol | Polar, Forms strong hydrogen bonds, Weakly acidic | Oxidation, Esterification, Substitution |

The Significance of the 3,4-Dimethoxybenzyl Moiety in Biologically Active Compounds

The 3,4-dimethoxybenzyl group, a key structural feature of the titular compound, is frequently found in a variety of biologically active molecules. This moiety consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 3 and 4.

The presence of methoxy groups can influence a molecule's pharmacological profile by enhancing its hydrophobicity, which can improve cell membrane penetration and solubility in lipids. mdpi.com This can lead to better metabolic stability. mdpi.com The 3,4-dimethoxybenzyl moiety is a core component of papaverine, an opium alkaloid used as a vasodilator and smooth muscle relaxant. acs.org Furthermore, compounds incorporating this structural unit have shown a range of biological activities, including peripheral dopamine (B1211576) blocking effects and potential as anticancer agents. nih.govnih.gov For instance, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine has been identified as an effective antagonist to the hypotensive effects of dopamine. nih.gov In synthetic chemistry, the dimethoxybenzyl group also serves as a useful protecting group for alcohols and amines due to its stability under various reaction conditions and its susceptibility to cleavage under specific acidic conditions. rsc.org

Overview of Current Research Trajectories for Aminopropanol (B1366323) Scaffolds in Drug Discovery

The aminopropanol backbone of this compound is recognized as a "privileged scaffold" in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs. nih.govresearchgate.net

The aminopropanol motif is a well-established pharmacophore, most notably in the class of drugs known as beta-blockers, which are used to manage cardiovascular diseases. researchgate.net The synthesis of various (arylcarbonyloxy)aminopropanol derivatives has been a focus of research for developing new antagonists of the β1-adrenergic receptor. researchgate.net

Current research is exploring the versatility of this scaffold to develop agents with a wide range of therapeutic applications. The ability to easily modify the amine and alcohol functionalities, as well as the aromatic portion of the molecule, allows for the creation of large libraries of compounds for screening against various biological targets. nih.gov The ultimate goal is to identify novel compounds with high potency and selectivity for specific receptors or enzymes implicated in disease. nih.gov The development of new synthetic methodologies for aminopropanol derivatives continues to be an active area of research, aiming for more efficient and versatile routes to these valuable chemical entities. nih.govgoogle.com

Structure

3D Structure

属性

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-11-5-4-10(8-12(11)16-2)9-13-6-3-7-14/h4-5,8,13-14H,3,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKXKHNWFNPXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCCCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365900 | |

| Record name | 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40171-93-5 | |

| Record name | 3-[[(3,4-Dimethoxyphenyl)methyl]amino]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40171-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40171-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 3,4 Dimethoxy Benzylamino Propan 1 Ol

Established Synthetic Routes for 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

The principal synthetic strategies for this compound involve creating the crucial carbon-nitrogen bond that defines its structure. These methods include reductive amination, N-alkylation, and more complex multi-step protocols.

Reductive Amination Strategies for the Secondary Amine Linkage

Reductive amination is a widely employed and efficient method for the synthesis of amines. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a carbonyl compound, in this case, 3,4-dimethoxybenzaldehyde (B141060), with an amine, 3-amino-1-propanol. The reaction proceeds through an intermediate imine, which is then reduced in situ to form the desired secondary amine. wikipedia.orgyoutube.com This one-pot reaction is often preferred due to its operational simplicity and the frequent high yields. wikipedia.org

The reaction is typically carried out under neutral or weakly acidic conditions, which facilitates the formation of the imine intermediate. wikipedia.orgyoutube.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the aldehyde, preventing the reduction of the starting material. masterorganicchemistry.comyoutube.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Features |

|---|---|

| Sodium Borohydride (NaBH₄) | A versatile and common reducing agent. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com |

N-Alkylation Approaches Utilizing Propan-1-ol Derivatives

N-alkylation is another fundamental approach to forming the secondary amine linkage in this compound. This method involves the reaction of 3,4-dimethoxybenzylamine (B142225) with a suitable propan-1-ol derivative. nih.govgoogle.com Typically, the propan-1-ol derivative would possess a leaving group at the 3-position, such as a halide (e.g., 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol), to facilitate nucleophilic substitution by the amine.

A challenge in N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com To circumvent this, methods have been developed for selective mono-N-alkylation. One such strategy involves the use of a chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN), which can form a stable chelate with 3-amino-1-propanol, allowing for selective mono-alkylation. organic-chemistry.org

The "borrowing hydrogen" or "hydrogen autotransfer" methodology presents a more sustainable alternative. In this approach, a catalyst, often a transition metal complex, facilitates the temporary oxidation of an alcohol to an aldehyde, which then undergoes reductive amination with an amine. rsc.org This process is atom-economical, with water being the only byproduct. nih.gov

Multi-step Synthesis Protocols from Key Building Blocks

The synthesis of this compound can also be approached through multi-step sequences that assemble the molecule from more fundamental building blocks. These protocols offer flexibility in introducing various functional groups and controlling stereochemistry if required. While specific multi-step syntheses for this exact molecule are not extensively detailed in the provided context, the general principles would involve the separate synthesis of the key fragments followed by their coupling.

Precursor Synthesis and Intermediate Derivatization

The availability and synthesis of the key precursors, 3,4-dimethoxybenzylamine and the propan-1-ol backbone, are critical for the successful synthesis of the target compound.

Synthesis of the 3,4-Dimethoxybenzylamine Moiety

3,4-Dimethoxybenzylamine, also known as veratrylamine, is a crucial precursor. sigmaaldrich.com It is a commercially available compound but can also be synthesized through various laboratory methods. sigmaaldrich.combiosynth.com One common route is the reduction of 3,4-dimethoxybenzaldehyde. This can be achieved through reductive amination using ammonia (B1221849) or by first converting the aldehyde to its oxime or nitrile followed by reduction.

A detailed synthesis starting from eugenol, a natural product, has been described. ijcea.org This multi-step process involves methylation, isomerization, oxidation to 3,4-dimethoxybenzaldehyde, reduction to 3,4-dimethoxybenzyl alcohol, and subsequent conversion to the nitrile, which can then be reduced to the desired amine. ijcea.org

Table 2: Properties of 3,4-Dimethoxybenzylamine

| Property | Value |

|---|---|

| CAS Number | 5763-61-1 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol biosynth.com |

| Boiling Point | 281-284 °C sigmaaldrich.com |

Preparation of the Propan-1-ol Backbone

The propan-1-ol backbone, typically in the form of 3-amino-1-propanol, is the other key building block. sigmaaldrich.com 3-Amino-1-propanol is a commercially available reagent used as a molecular linker in various syntheses. sigmaaldrich.com It is a key intermediate in the preparation of various pharmaceuticals. google.com

For N-alkylation routes, derivatives such as 3-chloro-1-propanol or 3-bromo-1-propanol (B121458) may be required. These can be prepared from 1,3-propanediol (B51772). The synthesis of related methoxy-propanol derivatives has been achieved by alkylating 1,3-propanediol with methyl chloride in the presence of a base. google.comgoogle.com Similar principles can be applied to prepare other functionalized propanols.

Table 3: Properties of 3-Amino-1-propanol

| Property | Value |

|---|---|

| CAS Number | 156-87-6 |

| Molecular Formula | C₃H₉NO |

| Molecular Weight | 75.11 g/mol |

| Boiling Point | 187-190 °C |

Application of Protecting Group Chemistry in Aminopropanol (B1366323) Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools for achieving chemoselectivity. wikipedia.org These groups temporarily mask reactive functional groups, preventing them from participating in undesired side reactions during chemical transformations at other sites of the molecule. wikipedia.orgorganic-chemistry.org The synthesis of this specific aminopropanol involves two key functional groups that may require protection: the secondary amine and the primary hydroxyl group.

The choice of a protecting group strategy is critical and must consider the stability of the protecting group under various reaction conditions and the ease of its selective removal (deprotection) without affecting other parts of the molecule. organic-chemistry.org An orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions (e.g., one under acidic and another under basic conditions), is often employed in molecules with multiple functional groups. organic-chemistry.org

For the hydroxyl group in the propanol (B110389) moiety, common protecting groups include ethers such as methoxymethyl (MOM), tetrahydropyranyl (THP), and various silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). libretexts.orgutsouthwestern.edu For instance, a TBDMS ether could be introduced by reacting the alcohol with TBDMS-Cl and imidazole. This group is robust under many synthetic conditions but can be selectively cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

The secondary amine can be protected as a carbamate, with tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) being prevalent choices. organic-chemistry.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is readily removed under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is installed using benzyl (B1604629) chloroformate and removed by catalytic hydrogenolysis. libretexts.org

Table 1: Common Protecting Groups for Aminopropanol Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Reagents for Protection | Common Reagents for Deprotection |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF |

| Hydroxyl | Tetrahydropyranyl | THP | Dihydropyran, p-TsOH | Acetic Acid in THF/Water |

| Amine | tert-Butoxycarbonyl | Boc | (Boc)₂O, Et₃N | TFA, HCl |

| Amine | Benzyloxycarbonyl | Cbz | Cbz-Cl, NaHCO₃ | H₂, Pd/C |

Novel Synthetic Strategies and Analogous Compound Preparation

Recent advancements in synthetic organic chemistry offer innovative methodologies that can be applied to the synthesis of this compound and its analogues, aiming for improved efficiency, stereocontrol, and molecular diversity.

Asymmetric Synthesis and Enantioselective Approaches to Chiral Analogues

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. researchgate.netnih.gov Consequently, the development of asymmetric synthetic routes to produce enantiomerically pure chiral analogues of this compound is of significant interest. While the parent molecule is achiral, introducing a substituent on the propanol backbone, for example at the C-2 position, would create a stereocenter.

Asymmetric synthesis can be achieved through several strategies. nih.gov The "chiral pool" approach utilizes readily available enantiopure starting materials, such as chiral amino acids or their derivatives. nih.gov For instance, a chiral amino alcohol could serve as a precursor.

Alternatively, chiral catalysts can be employed to induce enantioselectivity in a reaction that creates the stereocenter. researchgate.netrsc.org For example, the asymmetric reduction of a corresponding ketone precursor using a chiral reducing agent, such as a borane (B79455) complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), could yield a chiral alcohol with high enantiomeric excess. Similarly, enantioselective alkylation or amination reactions, guided by chiral ligands on a metal catalyst, represent powerful tools for establishing specific stereochemistry. Sharpless asymmetric epoxidation is another powerful method that could be used to create a chiral epoxide intermediate, which can then be opened regioselectively to install the necessary amine and hydroxyl functionalities. nih.gov

Microwave-Assisted Synthesis and Flow Chemistry Methodologies

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing, including dramatically reduced reaction times, improved yields, and enhanced safety profiles. bac-lac.gc.canih.gov

Microwave-Assisted Synthesis: Microwave irradiation can efficiently and uniformly heat reaction mixtures, often leading to a significant acceleration of reaction rates. bac-lac.gc.ca This technique is based on the interaction of the microwave's electric field with polar molecules in the reaction, causing rapid heating. bac-lac.gc.ca For the synthesis of this compound, key steps such as the reductive amination of 3,4-dimethoxybenzaldehyde with 3-aminopropan-1-ol could be significantly expedited. Microwave-assisted multicomponent reactions have also proven effective for the rapid construction of complex molecules in a single step. nih.govrsc.org

Flow Chemistry: In flow chemistry, reagents are continuously pumped through a reactor, where they mix and react. polimi.it This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and scalability. polimi.itnih.gov The synthesis can be performed in a continuous, automated fashion, which is particularly advantageous for large-scale production. nih.gov Flow reactors can also safely handle hazardous intermediates by generating and consuming them in situ. nih.gov A multi-step synthesis of analogues could be designed in a continuous flow system, potentially integrating reaction, work-up, and purification steps. uc.pt

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Potential Application in Synthesis |

| Microwave-Assisted | Rapid reaction times, improved yields, uniform heating. bac-lac.gc.ca | Accelerating N-alkylation or reductive amination steps. |

| Flow Chemistry | High reproducibility, scalability, precise control, enhanced safety. polimi.itnih.gov | Continuous, automated synthesis and multi-step sequences. |

Exploration of Alternative Propanol Isomers (e.g., Propan-2-ol Derivatives)

The structural isomerism of the propanol backbone provides an avenue for creating analogues with potentially different physicochemical and biological properties. A notable example is the propan-2-ol derivative, 1-(3,4-dimethoxy-benzylamino)-propan-2-ol. This compound introduces a chiral center at the C-2 position, opening the door for the development of enantiomerically pure compounds.

The synthesis of such propan-2-ol derivatives often starts from different precursors. For example, the ring-opening of a chiral epoxide, such as (R)- or (S)-propylene oxide, with 3,4-dimethoxybenzylamine would be a direct route to the enantiopure 1-(3,4-dimethoxy-benzylamino)-propan-2-ol. Other isomers, such as 2-(3,4-dimethoxy-benzylamino)-propan-1-ol, could also be synthesized, for instance, by starting with 2-aminopropan-1-ol (alaninol). These structural modifications can significantly impact how the molecule interacts with biological targets.

Development of Salt Forms and Cocrystals for Enhanced Synthetic Control

The formation of salts and cocrystals is a well-established strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability. nih.govjonesday.com This approach can also be leveraged during synthesis for improved handling, purification, and control.

For ionizable compounds like this compound, which has a basic secondary amine, forming a salt with a pharmaceutically acceptable acid is a common strategy. nih.gov For example, an oxalate (B1200264) salt of a related propan-2-ol derivative has been reported. Salt formation can facilitate purification by crystallization, as salts often have better-defined crystal lattices than the free base.

Cocrystallization is another emerging approach where the target molecule and a neutral "coformer" are brought together in a specific stoichiometric ratio within a crystal lattice through non-covalent interactions, such as hydrogen bonding. nih.govsysrevpharm.org By selecting appropriate coformers (e.g., dicarboxylic acids like succinic or fumaric acid), it may be possible to generate new solid forms of this compound with tailored properties. nih.govnih.gov This can provide greater control over the physical form of synthetic intermediates and the final compound.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 3,4 Dimethoxy Benzylamino Propan 1 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular skeleton and deduce the connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol provides a wealth of information regarding its proton environments. The spectrum is characterized by distinct signals corresponding to the aromatic, methoxy (B1213986), benzylic, and propanolamine (B44665) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. Proximity to electronegat libretexts.orgive atoms such as oxygen and nitrogen typically results in a downfield shift (higher ppm value).

The aromatic region of t libretexts.orghe spectrum is expected to show three signals for the protons on the 1,2,4-trisubstituted benzene (B151609) ring. These protons would appear as a complex multiplet or as distinct doublet and doublet of doublets patterns in the range of δ 6.8-7.0 ppm. The two methoxy groups (-OCH₃) on the aromatic ring are expected to produce two sharp singlet signals, each integrating to three protons, at approximately δ 3.8-3.9 ppm.

The protons of the propanolamine chain and the benzylic methylene (B1212753) group exhibit characteristic chemical shifts and coupling patterns. The benzylic protons (-CH₂-Ar) adjacent to the nitrogen atom would likely appear as a singlet around δ 3.7 ppm. The methylene protons of the propanol (B110389) chain would show distinct signals. The protons on the carbon adjacent to the nitrogen (-NH-CH₂-) are anticipated around δ 2.8 ppm as a triplet. The central methylene group protons (-CH₂-CH₂-CH₂-) would likely appear as a multiplet around δ 1.8 ppm, being coupled to the adjacent methylene groups. The methylene protons next to the hydroxyl group (-CH₂-OH) are expected to be observed as a triplet around δ 3.6 ppm. The protons of the amine (N-H) and alcohol (O-H) groups would appear as broad singlets, and their chemical shifts can vary depending on solvent and concentration. The addition of D₂O would cause these signals to disappear, confirming their identity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | 6.8 - 7.0 | Multiplet (m) | 3H |

| Methoxy (OCH₃) | ~3.85 | Singlet (s) | 6H |

| Benzylic (Ar-CH₂-N) | ~3.70 | Singlet (s) | 2H |

| N-CH₂-CH₂ | ~2.80 | Triplet (t) | 2H |

| N-CH₂-CH₂-CH₂ | ~1.80 | Multiplet (m) | 2H |

| CH₂-OH | ~3.60 | Triplet (t) | 2H |

| N-H | Variable | Broad Singlet (br s) | 1H |

| O-H | Variable | Broad Singlet (br s) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each unique carbon atom i bhu.ac.inn the structure gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often results in a spectrum where each carbon signal is well-resolved.

For 3-(3,4-Dimethoxy-ben bhu.ac.inzylamino)-propan-1-ol, the aromatic carbons are expected to resonate in the δ 110-150 ppm region. The carbons bearing the m oregonstate.eduethoxy groups (C-3 and C-4) would be found at the downfield end of this range, around δ 148-150 ppm, while the other aromatic carbons would appear between δ 111 and 121 ppm. The quaternary carbon of the aromatic ring to which the benzyl (B1604629) group is attached would be found around δ 130 ppm. The methoxy carbons themselves are expected to produce sharp signals around δ 56 ppm.

The aliphatic carbons of researchgate.net the benzyl and propanolamine moieties would appear in the upfield region of the spectrum. The benzylic carbon (Ar-C bhu.ac.inH₂) is anticipated around δ 54 ppm. The carbons of the propanolamine chain are influenced by the adjacent heteroatoms; the carbon bonded to the nitrogen (N-CH₂) would be around δ 48 ppm, the central carbon (-CH₂-) at approximately δ 30 ppm, and the carbon bearing the hydroxyl group (-CH₂OH) would be the most downfield of the aliphatic chain, around δ 60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-3, C-4 (C-O) | 148 - 150 |

| Aromatic C-1 (Quaternary) | ~130 |

| Aromatic C-2, C-5, C-6 | 111 - 121 |

| Methoxy (OCH₃) | ~56 |

| Benzylic (Ar-CH₂-N) | ~54 |

| N-CH₂-CH₂ | ~48 |

| N-CH₂-CH₂-CH₂ | ~30 |

| CH₂-OH | ~60 |

Two-Dimensional NMR Techniques for Connectivity and Proximity (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation youtube.comSpectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show cross-peaks between the protons of the N-CH₂ group and the central -CH₂- group, and between the central -CH₂- group and the CH₂-OH protons, confirming the connectivity of the propanolamine chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique is invalua nih.govble for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~3.60 ppm would show a cross-peak with the carbon signal at ~60 ppm, confirming the assignment of the -CH₂OH group.

HMBC (Heteronuclear nih.gov Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for conne researchgate.netcting different fragments of the molecule. For example, HMBC would show a correlation from the benzylic protons (Ar-CH₂) to the aromatic carbons C-2 and C-6, as well as to the quaternary carbon C-1, firmly establishing the connection between the benzyl group and the aromatic ring. It would also show correlations from the benzylic protons to the N-CH₂ carbon, linking the benzyl and propanolamine moieties.

Advanced NMR for Conformational Analysis and Stereochemical Assignment

The flexible nature of the aliphatic chain in this compound means it can adopt various conformations in solution. Advanced NMR techniques can provide insights into the preferred spatial arrangement of the molecule.

Conformational analysis auremn.org.brtorvergata.itcan be performed by measuring nuclear Overhauser effects (NOEs) in a NOESY or ROESY experiment. These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For example, observing an NOE between the benzylic protons and certain protons on the propanolamine chain could indicate a folded conformation.

Furthermore, the detailed analysis of vicinal coupling constants (³JHH) can provide information about the dihedral angles between protons on adjacent carbons, which is related to the conformation of the alkyl chain. While this molecule is ac nih.govhiral and thus has no stereochemistry to assign, these advanced techniques are critical for determining the three-dimensional structure of analogous chiral compounds.

Infrared (IR)auremn.org.brand Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its alcohol, secondary amine, and dimethoxybenzyl functionalities.

O-H and N-H Stretching: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3500 cm⁻¹ due to the stretching vibrations of the O-H group of the primary alcohol, broadened by hydrogen bonding. In the same region, a wea orgchemboulder.comspectroscopyonline.comker, sharper peak corresponding to the N-H stretch of the secondary amine should be present, typically around 3300-3350 cm⁻¹.

C-H Stretching: A orgchemboulder.comlibretexts.orgromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene and methoxy groups will produce strong absorptions in the 2800-3000 cm⁻¹ region.

Aromatic C=C Stretc fiveable.mehing: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The spectrum will feature strong C-O stretching bands. The C-O stretch of the primary alcohol is expected around 1050 cm⁻¹. The aryl-alkyl ether link spectroscopyonline.comlibretexts.orgages of the dimethoxy groups will show two characteristic bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

C-N Stretching: T youtube.comlibretexts.orghe C-N stretching vibration for an aliphatic amine is typically found in the 1020-1250 cm⁻¹ range.

N-H Bending: An N orgchemboulder.com-H bending (wagging) vibration for the secondary amine is expected as a broad band in the 665-910 cm⁻¹ region.

Table 3: Predicted IR orgchemboulder.comspectroscopyonline.comand Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3200 - 3500 | Strong, Broad |

| Secondary Amine (N-H) | Stretching | 3300 - 3350 | Weak to Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2800 - 3000 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| Ether (Aryl C-O) | Asymmetric Stretching | ~1250 | Strong |

| Alcohol (C-O) | Stretching | ~1050 | Strong |

| Ether (Aryl C-O) | Symmetric Stretching | ~1040 | Strong |

| Aliphatic Amine (C-N) | Stretching | 1020 - 1250 | Weak to Medium |

| Secondary Amine (N-H) | Bending (Wag) | 665 - 910 | Medium, Broad |

Analysis of Hydrogen Bonding Interactions

The molecular structure of this compound features multiple sites capable of participating in hydrogen bonding: the hydroxyl (-OH) group, the secondary amine (-NH-) group, and the two methoxy (-OCH₃) groups. These functional groups allow for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds, which significantly influence the compound's physical properties and conformational preferences.

The primary hydrogen bond donors are the hydroxyl hydrogen and the amine hydrogen, while the primary acceptors are the oxygen atoms of the hydroxyl and methoxy groups, and the nitrogen atom of the amine group.

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds can occur between the hydroxyl group and the amine nitrogen (O-H···N) or between the amine hydrogen and the hydroxyl oxygen (N-H···O). The formation of these bonds depends on the spatial arrangement of the molecule, leading to stable cyclic conformations. Theoretical calculations and spectroscopic studies on similar amino-alcohols, such as 3-aminopropanol, have shown that they are stabilized by O-H···N intramolecular hydrogen bonds. nih.gov The flexibility of the propanol chain in this compound allows it to adopt a conformation where the terminal hydroxyl group can interact with the benzylamino nitrogen. Weak C-H···O interactions involving the methoxy groups may also contribute to conformational stability. researchgate.net

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), intermolecular hydrogen bonding is expected to be the dominant interaction. These interactions lead to the formation of dimers or larger aggregates. The most significant intermolecular hydrogen bonds would be:

O-H···O: Between the hydroxyl groups of two different molecules.

N-H···N: Between the amine groups of two molecules.

O-H···N: Between the hydroxyl group of one molecule and the amine nitrogen of another.

N-H···O: Between the amine hydrogen of one molecule and the hydroxyl or methoxy oxygen of another.

Studies on benzyl alcohol and related compounds show that O-H···π interactions with the aromatic ring can also occur, though these are generally weaker. rsc.org The presence and strength of these hydrogen bonds can be inferred from Infrared (IR) spectroscopy, where they cause a characteristic broadening and shifting of the O-H and N-H stretching vibration bands to lower frequencies. spectroscopyonline.comyoutube.com For secondary amines, a single, weak N-H stretching band is typically observed between 3350-3310 cm⁻¹, which is broader and shifted to lower wavenumbers when involved in hydrogen bonding. spectroscopyonline.comorgchemboulder.com Similarly, the broad O-H stretch for alcohols, typically found around 3200-3600 cm⁻¹, is a clear indicator of hydrogen bonding. youtube.com

| Potential Hydrogen Bond | Donor | Acceptor | Type | Significance |

| O-H···N | Hydroxyl (-OH) | Amine (-NH-) | Intramolecular | Stabilizes molecular conformation. |

| N-H···O | Amine (-NH-) | Hydroxyl (-OH) | Intramolecular | Contributes to conformational stability. |

| O-H···O | Hydroxyl (-OH) | Hydroxyl (-OH) | Intermolecular | Major interaction in condensed phases. |

| N-H···O | Amine (-NH-) | Hydroxyl/Methoxy | Intermolecular | Contributes to molecular association. |

| O-H···N | Hydroxyl (-OH) | Amine (-NH-) | Intermolecular | Contributes to molecular association. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight. However, for amines and alcohols, this peak can often be weak or absent. libretexts.org The presence of a nitrogen atom dictates that, according to the nitrogen rule, the compound will have an odd nominal molecular weight (225 g/mol ). libretexts.org

The fragmentation of the molecule is predictable based on the functional groups present. The most characteristic fragmentation pathway for both amines and alcohols is α-cleavage (cleavage of a C-C bond adjacent to the heteroatom), as this leads to the formation of resonance-stabilized cations. libretexts.orgyoutube.com

Expected Fragmentation Pathways:

α-Cleavage at the Nitrogen Atom: Cleavage of the bond between the benzyl carbon and the aromatic ring is highly favorable, as it produces the stable 3,4-dimethoxybenzyl cation (tropylium-type ion).

m/z 151: [C₉H₁₁O₂]⁺ - This fragment, corresponding to the 3,4-dimethoxybenzyl cation, is expected to be a very prominent, likely the base peak. This ion is formed by the loss of the aminopropanol (B1366323) radical (•NHCH₂CH₂CH₂OH).

α-Cleavage at the Propanol Moiety: Cleavage of the C-C bond adjacent to the hydroxyl group can lead to the formation of a resonance-stabilized cation.

m/z 31: [CH₂OH]⁺ - Loss of the larger radical from the molecular ion. docbrown.info

Cleavage within the Propanol Chain: Fragmentation can also occur along the aliphatic chain, leading to various smaller fragments.

Loss of Water (Dehydration): Alcohols can lose a molecule of water (18 Da) from the molecular ion, leading to an [M-18]⁺˙ peak. youtube.com

A summary of predicted key fragments is presented below.

| m/z Value (Predicted) | Proposed Ion Structure | Formation Pathway |

| 225 | [C₁₂H₁₉NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 151 | [C₉H₁₁O₂]⁺ | α-cleavage at nitrogen, loss of •C₃H₈NO |

| 75 | [C₃H₉NO]⁺ | α-cleavage at benzyl C-N bond, loss of •C₉H₉O₂ |

| 31 | [CH₂OH]⁺ | α-cleavage at the alcohol group |

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with very high precision, allowing for the unambiguous determination of its elemental composition. For this compound, HRMS is crucial for confirming its molecular formula.

The molecular formula of the compound is C₁₂H₁₉NO₃. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the monoisotopic mass of the neutral molecule can be calculated. In positive-ion mode ESI-HRMS, the compound would typically be observed as the protonated molecule, [M+H]⁺.

Molecular Formula: C₁₂H₁₉NO₃

Calculated Monoisotopic Mass (M): 225.13649 Da uni.lu

Protonated Molecule [M+H]⁺: C₁₂H₂₀NO₃⁺

Calculated Exact Mass of [M+H]⁺: 226.14377 Da uni.lu

An experimental HRMS measurement yielding a mass value extremely close to 226.14377 Da would confirm the elemental composition of C₁₂H₂₀NO₃⁺, thereby validating the structure of the parent compound. This technique can also be applied to the major fragments observed in the MS/MS spectrum to confirm their elemental formulas, such as the prominent m/z 151 fragment (C₉H₁₁O₂⁺, calculated exact mass 151.07536 Da).

| Ion | Molecular Formula | Calculated Exact Mass (Da) | Technique |

| [M] | C₁₂H₁₉NO₃ | 225.13649 | HRMS |

| [M+H]⁺ | C₁₂H₂₀NO₃⁺ | 226.14377 | ESI-HRMS |

| [M+Na]⁺ | C₁₂H₁₉NO₃Na⁺ | 248.12571 | ESI-HRMS |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 3,4-dimethoxy-substituted benzene ring. The electronic transitions observed are primarily π → π* transitions associated with the aromatic system.

The benzene ring itself exhibits characteristic absorption bands. Substitution on the ring, particularly with auxochromes like methoxy groups (-OCH₃), which have lone pairs of electrons on the oxygen, causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).

Based on studies of dimethoxybenzene isomers, the following absorption characteristics can be predicted for this compound in a non-polar solvent: copernicus.org

An intense absorption band (ε > 1,000) is expected around 280-285 nm . This corresponds to the primary π → π* transition of the substituted benzene ring. Studies on dimethoxybenzene isomers have shown bathochromic shifts of 2-5 nm when moving from an aqueous solution to a less polar environment like an air-ice interface, suggesting solvent polarity can fine-tune the absorption maximum. copernicus.org

The propanolamine substituent is not expected to significantly alter the position of this primary absorption band, as it is electronically isolated from the aromatic π-system by a methylene (-CH₂-) group. Therefore, the UV-Vis spectrum will be dominated by the 3,4-dimethoxy-phenyl moiety.

| Chromophore | Expected Transition | Predicted λₘₐₓ (nm) | Notes |

| 3,4-Dimethoxyphenyl | π → π* | ~280-285 | The primary absorption band, characteristic of substituted benzenes. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govnih.gov While a specific crystal structure for this compound is not publicly available, the technique would provide invaluable information if suitable single crystals could be obtained.

A crystallographic study would yield precise data on:

Molecular Conformation: The exact dihedral angles of the propanolamine side chain and the orientation of the dimethoxybenzyl group. This would confirm the presence and geometry of any intramolecular hydrogen bonds.

Bond Lengths and Angles: High-precision measurements of all covalent bond lengths and angles within the molecule.

Intermolecular Interactions: A detailed map of the hydrogen bonding network in the crystal lattice. It would reveal how individual molecules pack and which hydrogen bond motifs (e.g., chains, dimers, sheets) are formed. nih.gov

Absolute Configuration: For chiral molecules, crystallography can determine the absolute stereochemistry. nih.gov

Crystal structures of related compounds containing the 3,4-dimethoxybenzyl moiety, such as papaverine, show that this group is involved in various intermolecular interactions, including hydrogen bonds that stabilize the crystal packing. nih.gov Similarly, a crystal structure of (3,4-dimethoxybenzylidene)propanedinitrile reveals stabilization through C-H···N and C-H···O intermolecular hydrogen bonds. irphouse.com For this compound, a rich network of O-H···N, N-H···O, and potentially C-H···O hydrogen bonds would be expected to dictate the crystal packing.

| Structural Information Obtainable from X-ray Crystallography |

| Precise 3D molecular structure and conformation. |

| Unambiguous bond lengths and angles. |

| Detailed analysis of intermolecular hydrogen bonding network. |

| Crystal packing arrangement and unit cell parameters. |

| Determination of absolute configuration (if chiral). |

Computational Chemistry and Molecular Modeling Studies of 3 3,4 Dimethoxy Benzylamino Propan 1 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide a lens into the electronic landscape of 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. unimib.itchemrxiv.org It is instrumental in optimizing the molecular geometry of this compound to its most stable conformation, representing a minimum on the potential energy surface. This optimization is crucial as the geometry of a molecule dictates many of its physical and chemical properties.

DFT calculations also yield important energetic properties that characterize the molecule's stability. For this compound, these calculations would provide values for total energy, enthalpy, and Gibbs free energy, which are vital for predicting the spontaneity of reactions involving this compound.

Table 1: Calculated Energetic Properties of this compound using DFT

| Property | Value |

|---|---|

| Total Energy (Hartree) | -825.45 |

| Enthalpy (Hartree) | -825.35 |

| Gibbs Free Energy (Hartree) | -825.52 |

Note: The values presented are hypothetical and for illustrative purposes.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions. materialsciencejournal.orgnih.govresearchgate.netnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the analysis of these orbitals reveals regions susceptible to electrophilic and nucleophilic attack. globalresearchonline.net The HOMO is likely localized on the electron-rich dimethoxybenzene ring, while the LUMO may be distributed across the propanol (B110389) and amino moieties.

Table 2: Frontier Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.89 |

Note: The values presented are hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. ijnc.irq-chem.comrogue-scholar.org This method localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, offering insights into charge transfer and delocalization effects. wisc.eduaiu.edu

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In the MEP map of this compound, the negative potential is expected to be concentrated around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, as well as the nitrogen atom of the amino group. Conversely, the hydrogen atoms of the amino and hydroxyl groups will exhibit a positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. japsonline.commdpi.combiointerfaceresearch.com

Prediction of Binding Modes and Conformations within Receptor Active Sites

Molecular docking simulations can predict the binding modes and conformations of this compound within the active site of a receptor. mdpi.com The simulation software explores various possible orientations and conformations of the ligand within the receptor's binding pocket and scores them based on their binding affinity.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the hydroxyl and amino groups of this compound could act as hydrogen bond donors or acceptors, while the dimethoxybenzene ring could engage in hydrophobic interactions with nonpolar residues in the active site.

Table 3: Predicted Binding Affinities and Interactions of this compound with a Hypothetical Receptor

| Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Hypothetical Kinase A | -8.5 | ASP145, LYS72, LEU198 |

Note: The values and interacting residues presented are hypothetical and for illustrative purposes.

Estimation of Binding Affinities and Inhibition Constants (Kᵢ)

The binding affinity of a ligand, such as this compound, to its biological target is a critical determinant of its potential therapeutic efficacy. This affinity is quantitatively expressed by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to occupy 50% of the active sites of the target protein in the absence of the substrate. A lower Kᵢ value signifies a higher binding affinity.

Computational methods are instrumental in predicting the binding affinity of a compound before its synthesis and experimental testing. These techniques typically involve molecular docking simulations, where the ligand is placed into the binding site of a protein to identify the most favorable binding pose. Following docking, scoring functions are employed to estimate the binding free energy, which is then used to calculate the theoretical Kᵢ value.

For a compound like this compound, the dimethoxy-benzyl group would be a key determinant of its binding characteristics. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking or hydrophobic interactions with the amino acid residues of the target protein. The propanol tail offers additional opportunities for hydrogen bonding through its hydroxyl group and conformational flexibility, allowing it to adapt to the topology of the binding pocket.

While specific Kᵢ values for this compound are not readily found in the literature, a hypothetical table of predicted binding affinities for this compound and its analogs against a putative protein target is presented below to illustrate the type of data generated in such studies.

Table 1: Hypothetical Estimated Binding Affinities and Inhibition Constants of this compound and its Analogues

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Estimated Inhibition Constant (Kᵢ) (nM) |

|---|---|---|---|

| This compound | Protein X | -8.5 | 50 |

| 3-(3-Methoxy-benzylamino)-propan-1-ol | Protein X | -7.8 | 150 |

| 3-(4-Methoxy-benzylamino)-propan-1-ol | Protein X | -8.1 | 100 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound.

Identification of Key Residues Involved in Ligand-Protein Binding

Molecular docking and molecular dynamics simulations are pivotal in elucidating the specific interactions between a ligand and its protein target at an atomic level. These methods can identify the key amino acid residues that form crucial bonds and interactions, stabilizing the ligand-protein complex.

For this compound, the key interactions would likely involve:

Hydrogen Bonding: The hydroxyl group of the propanol moiety and the oxygen atoms of the dimethoxy groups are potential hydrogen bond donors and acceptors, respectively. They could form hydrogen bonds with polar or charged residues such as serine, threonine, tyrosine, aspartate, glutamate, and asparagine within the binding site.

Hydrophobic Interactions: The benzyl (B1604629) ring can participate in hydrophobic interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine.

π-π Stacking: The aromatic ring of the benzyl group can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

A study on a structurally similar compound, (-)-1-(3,4-Dimethoxyphenetylamino)-3-(3,4-dihydroxy)-2-propanol, identified key residues in the β1-adrenergic receptor that interact with the dimethoxyphenyl group. This suggests that for this compound, analogous residues in a target protein would be crucial for binding.

Table 2: Hypothetical Key Residue Interactions for this compound with a Putative Target Protein

| Interacting Residue | Type of Interaction | Moiety of Ligand Involved |

|---|---|---|

| Phenylalanine (Phe) 250 | π-π Stacking | Benzyl Ring |

| Leucine (Leu) 180 | Hydrophobic | Benzyl Ring |

| Serine (Ser) 120 | Hydrogen Bond | Hydroxyl Group |

Note: The data in this table is for illustrative purposes and does not represent experimentally verified interactions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its conformational stability and the dynamics of the binding process. By simulating the movements of atoms and molecules, MD can reveal how the ligand and protein adapt to each other upon binding and the stability of the interactions formed.

An MD simulation of this compound bound to a target protein would typically be run for several nanoseconds or even microseconds. The analysis of the simulation trajectory would focus on:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position within the binding site. A stable RMSD indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over the simulation time, indicating the stability of these key interactions.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would then be used to build a model that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²).

The analysis of the descriptors included in the final QSAR model provides insights into the physicochemical properties that are important for the biological activity of the compound series. Key descriptors often include:

Hydrophobicity (logP): Indicates the compound's partitioning between an oily and an aqueous phase, which is crucial for membrane permeability and interaction with hydrophobic pockets.

Electronic Properties: Descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial charges on atoms, which are important for electrostatic and orbital interactions.

Steric Properties: Descriptors such as molecular weight, molecular volume, and shape indices, which relate to how the molecule fits into the binding site.

Topological Descriptors: Numerical values derived from the 2D representation of the molecule, which describe its size, shape, and branching.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(3-Methoxy-benzylamino)-propan-1-ol |

| 3-(4-Methoxy-benzylamino)-propan-1-ol |

| 3-(Benzylamino)-propan-1-ol |

Structure Activity Relationship Sar Investigations of 3 3,4 Dimethoxy Benzylamino Propan 1 Ol and Its Synthetic Derivatives

Systematic Modifications of the 3,4-Dimethoxybenzyl Moiety

The 3,4-dimethoxybenzyl portion of the molecule serves as a crucial pharmacophore, engaging in vital interactions with biological targets. Alterations to this moiety, from its substituent pattern to the nature of the aromatic ring itself, have profound effects on activity.

Modifying the substituents on the phenyl ring is a classical strategy to modulate a compound's lipophilicity, electronic properties, and steric profile.

Halogenation: The introduction of halogen atoms is a common tactic to increase molecular weight and lipophilicity. For instance, in analogous aminopropanol (B1366323) structures, the addition of a bromine atom to the phenyl ring was found to increase the logP value, thereby enhancing its lipophilic character. This modification can influence membrane permeability and binding affinity.

Alkoxy Variations: The nature of the alkoxy groups can be varied. Studies on homologous series of related phenylpropan-1-ones involved preparing derivatives with different alkoxymethyl groups, ranging from methoxy (B1213986) to decanoxy, as well as branched and cyclic variants. researchgate.net Such modifications allow for a systematic exploration of the steric and hydrophobic requirements of the target's binding pocket.

Electronic Effects: The electronic nature of substituents can drastically alter activity. In studies of chalcone (B49325) derivatives, replacing the electron-donating 3,4-dimethoxy groups with electron-withdrawing chlorine atoms led to a significant decrease in inhibitory capacity. nih.gov This suggests that the electron-rich nature of the dimethoxy phenyl ring is essential for the biological activity observed in that specific context.

Below is an interactive table summarizing the effects of various aromatic substituents on related molecular scaffolds.

| Modification Type | Substituent Example | Observed Effect | Reference |

| Halogenation | Bromine | Increased lipophilicity (logP) | |

| Alkoxy Variation | C1 to C10 Alkoxy Chains | Systematic variation of steric bulk and hydrophobicity | researchgate.net |

| Electronic Shift | Chlorine (replaces dimethoxy) | Significant decrease in inhibitory activity | nih.gov |

The number and regiochemistry of the methoxy groups on the benzyl (B1604629) ring are critical determinants of biological function. The methoxy group can influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov

Research has consistently shown that the 3,4-dimethoxy substitution pattern is favorable for certain biological activities. nih.gov The specific positioning of these groups is not arbitrary. Studies on other classes of bioactive molecules have demonstrated that the position of the methoxy group (ortho, meta, or para) has a significant effect on biological properties. nih.gov For example, in a series of 18F-labeled phosphonium (B103445) cations, the derivative with an ortho-methoxy group displayed the most favorable biological properties as a potential imaging agent, exhibiting faster clearance from non-target organs like the liver compared to meta or para-substituted analogues. nih.gov Similarly, the number and position of hydroxyl and methoxy groups are known to play an important role in the antioxidative activity of phenolic compounds. mdpi.com These findings underscore the importance of the precise spatial arrangement of the methoxy groups for optimal interaction with biological targets.

The following table illustrates the influence of methoxy group positioning in analogous compound series.

| Methoxy Position | General Observation in Analogous Series | Potential Implication | Reference |

| Ortho | Favorable pharmacokinetics (e.g., faster liver clearance) | Improved imaging contrast, potentially reduced off-target effects | nih.gov |

| Meta | Intermediate or distinct activity profile | Alternative binding modes or metabolic pathways | nih.gov |

| Para | Higher uptake in non-targeting organs in some cases | Potential for lower selectivity | nih.gov |

| 3,4-Dimethoxy | Favorable for specific inhibitory activities | Essential for key binding interactions | nih.gov |

Bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems is a key strategy to improve potency, alter selectivity, and enhance pharmacokinetic properties such as solubility and bioavailability.

This interactive table summarizes various ring system replacements and their outcomes.

| Original Ring | Replacement System | Rationale / Observed Effect | Reference |

| Phenyl | 2-Thienyl | Favorable for biological activity | nih.gov |

| Phenyl | 3-Quinolinyl | Potency enhancement over other heterocycles (e.g., pyridyl) | nih.gov |

| Phenyl | 5-Indolyl / 2-Indolyl | Improved aqueous solubility and oral bioavailability | nih.gov |

Structural Variations of the Propan-1-ol Chain

The N-substituted propan-1-ol side chain provides a flexible linker and a key hydrogen-bonding group (the hydroxyl terminal). Modifications to its length, branching, and stereochemistry can significantly impact how the molecule orients itself within a binding site.

Altering the length of the alkyl chain between the amino and hydroxyl groups (homologation for lengthening, dehomologation for shortening) can fine-tune the distance between these key functional groups, affecting the molecule's ability to span a binding site.

The table below describes the general principles of varying alkyl chain length.

| Chain Modification | Principle | Potential Consequence | Reference |

| Homologation (Lengthening) | Increases distance between functional groups | May improve binding up to an optimal length; can increase lipophilicity | nih.gov |

| Dehomologation (Shortening) | Decreases distance between functional groups | May result in a different binding mode or loss of a key interaction | |

| Cutoff Effect | Potency peaks at a specific chain length | Defines the optimal size for the target's binding site | nih.gov |

| Odd-Even Effect | Chain length (odd vs. even number of carbons) affects molecular conformation | Influences crystal packing and intermolecular interactions | mdpi.comnih.gov |

Introducing substituents (branching) or stereocenters onto the propan-1-ol backbone can impose conformational constraints and allow for stereospecific interactions with a chiral biological target.

Branching: Adding alkyl groups to the propanol (B110389) chain can introduce steric bulk, which may either enhance binding by filling a hydrophobic pocket or decrease activity by causing a steric clash. The precise location of the branch is critical.

Stereochemistry: The introduction of a chiral center allows for the synthesis of enantiomers, which often exhibit different biological activities. For example, the (S)-configuration of 2-(Benzylamino)propan-1-ol, an analogue with a shorter chain, highlights how enantiomeric purity can enhance binding affinity in chiral environments like enzyme active sites compared to a racemic mixture. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on related aryloxypropanolamine series confirm that the spatial arrangement of substituents is crucial for potent biological activity. mdpi.com

This interactive table summarizes the impact of backbone modifications.

| Modification | Example/Principle | Significance | Reference |

| Branching | Methyl or other alkyl groups on the propanol chain | Can enhance binding by occupying specific pockets or hinder binding via steric clashes | mdpi.com |

| Stereochemistry | (S)- vs. (R)-enantiomers at a chiral center | Enantiomers can have significantly different potencies and selectivities due to specific interactions with chiral biological targets | |

| Diol Introduction | 3-amino-1,2-propanediol derivatives | Addition of a second hydroxyl group can introduce new hydrogen bonding points and alter solubility | nih.gov |

Substitution of the Terminal Hydroxyl Group with Other Polar or Non-Polar Moieties

The terminal hydroxyl (-OH) group of the propanolamine (B44665) chain is a key structural feature, often involved in forming hydrogen bonds with biological targets. SAR studies on analogous 1-aryl-3-substituted propanol derivatives have indicated that this hydroxyl group is frequently essential for biological activity. nih.gov Its removal or replacement typically leads to a significant decrease or complete loss of potency, suggesting it acts as a critical pharmacophoric element. nih.gov

The introduction of other polar groups in its place, such as an amine or a small amide, could potentially preserve some activity if the new group can replicate the hydrogen bonding interactions of the original hydroxyl group. Conversely, replacing the -OH with non-polar moieties like a hydrogen atom (to form a propyl group), a methyl group, or a halogen is generally detrimental to activity. Such modifications eliminate the potential for crucial hydrogen bond donor and acceptor interactions, thereby reducing binding affinity.

| Compound Scaffold | Terminal Group (R) | Nature of Group | Predicted Impact on Activity |

|---|---|---|---|

| 3-(3,4-Dimethoxy-benzylamino)-propan-1-R | -OH (Parent) | Polar, H-bond donor/acceptor | Active (Reference) |

| -NH2 | Polar, H-bond donor | Potentially retained or reduced activity | |

| -H | Non-polar | Significantly reduced or inactive nih.gov | |

| -OCH3 | Polar, H-bond acceptor only | Reduced activity |

Modulations of the Secondary Amine Linkage

The secondary amine serves as a flexible linker connecting the dimethoxybenzyl head to the propanol tail. Its basicity and ability to form hydrogen bonds are significant for molecular interactions.

Replacing the secondary amine (-NH-) with other linking groups drastically alters the molecule's physicochemical properties, including its basicity, flexibility, and hydrogen bonding capacity. For instance, substituting the amine with an ether (-O-) or thioether (-S-) linkage removes the basic center and the hydrogen bond donor capability, which often leads to a loss of activity.

In a related series of compounds, the secondary amine was replaced by an oxime ether linkage (-O-N=CH-). researchgate.net This modification introduces a more rigid and planar system, altering the spatial arrangement of the pharmacophoric groups and changing the electronic properties of the linker. Similarly, replacing the simple amine linker with a more complex moiety like a hydrazone (-NH-N=CH-) in related dimethoxybenzo- derivatives introduces different electronic and steric properties that significantly modulate biological activity. nih.gov In other molecular scaffolds, the deliberate introduction of an amino linkage has been shown to improve aqueous solubility and bioavailability. nih.gov

Modification of the secondary amine by attaching substituents to the nitrogen atom directly influences steric hindrance and basicity.

N-Alkylation: Introducing small alkyl groups (e.g., N-methyl) can be tolerated and sometimes leads to an increase in activity by enhancing lipophilicity or improving interactions with hydrophobic pockets in the target protein. However, larger, bulkier alkyl groups often result in a decrease in activity due to steric clashes.

N-Acylation: Acylation of the amine to form an amide (-N-C(=O)R) drastically reduces the basicity of the nitrogen and introduces a planar, rigid group capable of different hydrogen bonding interactions. This fundamental change often leads to a different pharmacological profile or a loss of the original activity.

Cyclization: The secondary amine and the propanol tail can be incorporated into a heterocyclic ring system, such as a piperidine (B6355638) or morpholine. This strategy is a common medicinal chemistry approach to constrain the molecule into a specific conformation, which can lead to an increase in potency and selectivity if the constrained conformation is the one required for binding (the "bioactive conformation"). researchgate.net The transformation of 1,3-amino alcohols into various N,O-heterocycles is a well-established synthetic route. researchgate.net

| Substitution Type | Example Substituent (R) | Key Changes | Predicted Impact on Activity |

|---|---|---|---|

| N-H (Parent) | -H | Reference | Active (Reference) |

| N-Alkylation | -CH3 | Increased lipophilicity, slight steric bulk | Variable (increase or decrease) |

| N-Acylation | -COCH3 | Reduced basicity, added H-bond acceptor | Significant change or loss of activity |

| N-Cyclization | Forms a piperidine ring | Conformational rigidity | Potentially increased potency/selectivity researchgate.net |

SAR Analysis from Hybrid Structures and Conjugates

Creating hybrid molecules by conjugating the 3-(3,4-dimethoxy-benzylamino)-propan-1-ol scaffold with other known pharmacophores is a strategy to develop compounds with potentially novel or dual modes of action. The SAR of such hybrids depends on the nature of the conjugated moiety and the linker used to connect the two parts. The original scaffold may serve as a targeting element for a specific receptor, while the conjugated molecule provides a secondary function. For example, linking it to a known antimicrobial agent could produce a compound with enhanced cell penetration or a dual-action profile. nih.gov The linker's length and flexibility are critical for allowing both pharmacophores to adopt their optimal binding conformations simultaneously.

Computational SAR Approaches (e.g., 3D-QSAR)

Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, provide powerful insights into the SAR of a compound series. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D properties of molecules with their biological activities. mdpi.comnih.gov

For a series of analogs of this compound, a 3D-QSAR study would involve:

Alignment: Aligning all molecules in the series based on a common substructure. nih.gov

Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields (for CoMFA), as well as hydrophobic, and hydrogen bond donor/acceptor fields (for CoMSIA). nih.gov

Model Generation: Using statistical methods like Partial Least Squares (PLS) to create a mathematical equation linking the variations in these fields to the observed biological activities (e.g., pIC50). nih.gov

The output of a 3D-QSAR analysis is often visualized as contour maps. mdpi.com These maps highlight regions in 3D space where specific properties are predicted to enhance or diminish activity. For instance, a green contour in a steric map might indicate that bulky groups are favored in that region, while a red contour in an electrostatic map could show where negative charge is beneficial for activity. Such models have been successfully applied to structurally related aryloxypropanolamine series, guiding the design of new derivatives with improved potency by showing that the presence of polar groups and aromatic rings in certain positions could improve interaction with key amino acid residues like Arg315 and Phe198. mdpi.com A robust 3D-QSAR model is characterized by strong statistical parameters, such as a high cross-validated correlation coefficient (Q²) and a high predictive correlation coefficient (R²pred) for an external test set. nih.gov

| Parameter | Symbol | Typical Value for a Good Model | Description |

|---|---|---|---|

| Cross-validated Correlation Coefficient | Q² | > 0.5 | Measures the internal predictive ability of the model. |

| Non-cross-validated Correlation Coefficient | R² | > 0.6 | Measures the goodness of fit of the model to the training data. |

| Predictive Correlation Coefficient | R²pred | > 0.6 | Measures the model's ability to predict the activity of an external test set. |

In Vitro Biological Activity and Mechanistic Characterization of 3 3,4 Dimethoxy Benzylamino Propan 1 Ol

Biological Target Identification and Validation

The identification of specific biological targets is a critical step in elucidating the pharmacological profile of any compound. For 3-(3,4-dimethoxy-benzylamino)-propan-1-ol, this process involves a range of in vitro assays designed to assess its interaction with key cellular machinery.

At present, there is a lack of specific published research detailing the direct enzymatic inhibition or activation activities of this compound. However, the structural motifs present in the molecule, such as the benzylamino group, suggest potential interactions with various enzymes. For instance, related benzylamino compounds are known to interact with the active sites of enzymes, where the benzylamino group can form hydrogen bonds and electrostatic interactions, thereby modulating enzyme activity. The hydroxyl group may also contribute to binding affinity and specificity through hydrogen bonding.

Specific receptor binding and functional assay data for this compound are not extensively available in the current scientific literature. However, compounds with similar structural features have been investigated for their receptor interactions. For example, (-)-1-(3,4-Dimethoxyphenetylamino)-3-(3,4-dihydroxy)-2-propanol, which shares the 3,4-dimethoxy moiety, has been identified as a highly selective beta(1)-adrenergic receptor (β1AR) agonist. nih.gov Studies on this related compound have utilized competitive binding assays with chimeric and alanine-substituted receptors to identify key amino acid residues responsible for its selective binding. nih.gov This suggests that this compound could potentially interact with G-protein coupled receptors (GPCRs), though further investigation is required to confirm this.

Direct studies on the modulation of protein-protein interactions by this compound have not yet been reported. Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their modulation represents a significant area of therapeutic interest. beilstein-journals.org Techniques such as bioluminescence resonance energy transfer (BRET) are utilized to study these interactions and the effects of small molecules on them. nih.gov Future research could explore the potential of this compound to interfere with or stabilize specific PPIs involved in disease pathways.

In Vitro Assays for Cellular Response and Pathway Modulation

Investigations into the cellular responses and pathway modulations of compounds structurally similar to this compound offer valuable insights into its potential biological activities.

While direct antioxidant data for the subject compound is pending, the antioxidant potential of structurally related molecules has been documented. For instance, compounds featuring a dimethoxyphenyl group are recognized for their antioxidant properties. nih.gov The mechanism of action for many antioxidants involves the donation of a hydrogen atom from a hydroxyl group to scavenge free radicals. mdpi.com The presence of methoxy (B1213986) groups on the phenyl ring can also influence antioxidant activity.